molecular formula C4H10N4S B14142513 6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione CAS No. 70367-91-8

6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione

Cat. No.: B14142513
CAS No.: 70367-91-8
M. Wt: 146.22 g/mol
InChI Key: KMVDEJXQFPZXQA-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound with a molecular formula of C4H10N4S. It belongs to the class of tetrazine derivatives, which are known for their unique chemical properties and diverse applications in various fields. This compound is characterized by the presence of a tetrazine ring substituted with two methyl groups and a thione group, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione can be achieved through several synthetic routes. One common method involves the reaction of hydrazine derivatives with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:

    Hydrazine Derivative Preparation: Hydrazine derivatives are prepared by reacting hydrazine hydrate with appropriate alkylating agents.

    Reaction with Carbon Disulfide: The hydrazine derivative is then reacted with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the tetrazine ring with a thione group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their pharmacological potential.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific functionalities. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione involves its interaction with molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The tetrazine ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions contribute to the compound’s biological and pharmacological effects.

Comparison with Similar Compounds

6,6-Dimethyl-1,2,4,5-tetrazinane-3-thione can be compared with other similar compounds, such as:

    3,6-Dimethyl-1,2,4,5-tetrazine: This compound lacks the thione group and has different reactivity and applications.

    1,2,4,5-Tetrazine Derivatives: Various derivatives with different substituents on the tetrazine ring exhibit unique properties and applications.

    Triazine Compounds: Triazines, with three nitrogen atoms in the ring, have distinct chemical behaviors and uses compared to tetrazines.

Properties

CAS No.

70367-91-8

Molecular Formula

C4H10N4S

Molecular Weight

146.22 g/mol

IUPAC Name

6,6-dimethyl-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C4H10N4S/c1-4(2)7-5-3(9)6-8-4/h7-8H,1-2H3,(H2,5,6,9)

InChI Key

KMVDEJXQFPZXQA-UHFFFAOYSA-N

Canonical SMILES

CC1(NNC(=S)NN1)C

Origin of Product

United States

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